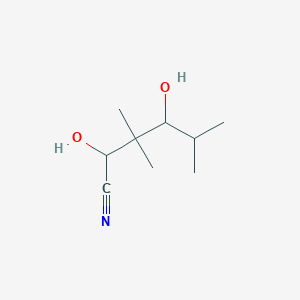![molecular formula C18H15ClN4O3S3 B12010061 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12010061.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical formula:
- It belongs to the class of thiadiazole derivatives and exhibits interesting biological properties.
- The compound’s structure consists of a thiadiazole ring , a benzyl group , and a phenylhydrazide moiety .
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: C18H14ClN5O3S3
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving , , and .
Reaction Conditions: These reactions typically occur under using suitable solvents (e.g., DMF, DMSO) and appropriate reagents.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to its specialized nature.
Chemical Reactions Analysis
Reactivity: The compound may undergo , , and reactions.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: It may exhibit pharmacological activities, making it relevant for drug discovery.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves targeting specific cellular pathways due to its structural features.
Molecular Targets: These could include enzymes, receptors, or other biomolecules.
Pathways Involved: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of a thiadiazole ring, benzyl group, and phenylhydrazide sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C18H15ClN4O3S3 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15ClN4O3S3/c19-13-4-1-11(2-5-13)9-27-17-22-23-18(29-17)28-10-16(26)21-20-8-12-3-6-14(24)15(25)7-12/h1-8,24-25H,9-10H2,(H,21,26)/b20-8+ |
InChI Key |
JHBUJMGTGWLLJX-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)

![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12010010.png)

![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)

![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)

![N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010054.png)
